(E)-3-(2,4-dimethoxyphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one
Description
Properties
IUPAC Name |
(5E)-3-(2,4-dimethoxyphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S3/c1-19-10-5-6-12(13(8-10)20-2)17-15(18)14(23-16(17)21)9-11-4-3-7-22-11/h3-9H,1-2H3/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYPCQDOPXNGGB-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C(=O)C(=CC3=CC=CS3)SC2=S)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)N2C(=O)/C(=C\C3=CC=CS3)/SC2=S)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(2,4-dimethoxyphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention due to its diverse biological activities. This compound features a unique combination of structural elements, including a thiazolidinone core and aromatic substituents, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by relevant data and case studies.
Anticancer Activity
Research has demonstrated that thiazolidinone derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to this compound showed promising results in inhibiting cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study:
A specific investigation into thiazolidinones reported an IC value of 15 µM for a related compound against breast cancer cells, indicating substantial cytotoxicity . Another study indicated that modifications in the thiophene moiety enhanced the anticancer activity by increasing interaction with tubulin, thus inhibiting polymerization .
Antibacterial Activity
The antibacterial properties of thiazolidinones have been well-documented. The compound was tested against several bacterial strains, including Gram-positive and Gram-negative bacteria. The results showed effective inhibition of bacterial growth.
Data Table: Antibacterial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound could be a candidate for developing new antibacterial agents .
Anti-inflammatory Activity
Thiazolidinones are also recognized for their anti-inflammatory effects. In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Research Findings:
In a study evaluating the anti-inflammatory potential of thiazolidinones, it was found that the compound significantly reduced edema in animal models when administered at doses of 10 mg/kg . The reduction in inflammatory markers was attributed to the modulation of NF-kB signaling pathways.
Comparison with Similar Compounds
Substituent Effects on Structure and Reactivity
The table below compares key structural features and synthesis methods of the target compound with analogs from the evidence:
Key Observations:
- Substituent Diversity : The target compound’s thiophene group distinguishes it from benzylidene (e.g., ), furan (), and sulfanyl-nitrophenyl () analogs. Thiophene’s aromaticity and sulfur atom may enhance π-π stacking and hydrophobic interactions in biological systems.
- Electronic Effects : Methoxy groups (electron-donating) in the target compound contrast with nitro (electron-withdrawing, ) or sulfanyl (polarizable, ) groups in analogs, influencing reactivity and binding affinity.
Critical Analysis of Contradictions and Gaps
- Configuration Ambiguity : While the target compound is E-configured, most analogs (e.g., ) are Z-isomers. The biological implications of this difference are unclear without direct comparative studies.
- Biological Data Limitations : Activity data for the target compound are absent in the evidence, limiting functional comparisons. Analogous compounds (e.g., ) highlight the need for targeted bioassays.
- Synthetic Challenges : Evidence describes complex pyrazolylmethylene derivatives, suggesting that introducing heterocycles (like thiophene) may require optimized reaction conditions.
Q & A
Q. What are the optimal synthetic routes for (E)-3-(2,4-dimethoxyphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one?
The compound is synthesized via a Knoevenagel condensation between 3-(2,4-dimethoxyphenyl)-2-thioxothiazolidin-4-one and thiophene-2-carbaldehyde. Key conditions include:
- Base selection : Sodium acetate (NaOAc) or NaOH/KOH in polar solvents (e.g., acetic acid, ethanol) to deprotonate the active methylene group .
- Solvent and temperature : Reflux in ethanol or methanol (60–80°C) for 6–12 hours, monitored by TLC .
- Purification : Recrystallization from ethanol or column chromatography (hexane/ethyl acetate) yields the pure (E)-isomer, confirmed by NMR .
Q. How is the compound characterized to confirm its structure and purity?
A multi-technique approach is essential:
- Spectroscopy :
- 1H/13C NMR : Verify the (E)-configuration via coupling constants (e.g., vinyl proton coupling ~12–16 Hz) and aromatic substitution patterns .
- IR : Confirm C=O (1680–1720 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches .
- Chromatography : HPLC or TLC (hexane/ethyl acetate, 3:7) to assess purity (>95%) .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]+ at m/z 390.03) .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic structure and reaction mechanisms?
DFT calculations (e.g., B3LYP/6-31G**) model:
- Frontier molecular orbitals (FMOs) : Predict reactivity by analyzing HOMO-LUMO gaps and charge distribution on the thiophene and dimethoxyphenyl moieties .
- Transition states : Map the energy profile of the Knoevenagel condensation to optimize regioselectivity .
- Non-covalent interactions : Identify π-π stacking or hydrogen bonding in crystal packing using reduced density gradient (RDG) analysis .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Structural analogs : Minor substituent changes (e.g., Cl vs. OCH3 on the arylidene group) drastically alter bioactivity .
- Assay conditions : Standardize protocols (e.g., MIC values in bacterial assays) and control solvent/DMSO concentrations .
- Purity validation : Use HPLC to exclude impurities (e.g., unreacted aldehyde) that may skew results .
Q. How can derivatives be designed for structure-activity relationship (SAR) studies?
Focus on modifying:
- Thiophene substituents : Introduce electron-withdrawing groups (e.g., NO2) to enhance electrophilicity .
- Dimethoxyphenyl ring : Replace methoxy with halogens (Cl, F) to study steric/electronic effects on target binding .
- Thioxo group : Substitute with oxo or selenoxo to probe sulfur’s role in activity . Synthesize analogs via microwave-assisted reactions (30 min, 100°C) to accelerate library generation .
Q. What challenges exist in achieving regioselectivity during synthesis?
Competing isomer formation (E/Z) or side reactions (e.g., oxidation of thiophene) require:
- Catalyst optimization : Use piperidine instead of NaOAc to favor (E)-isomer .
- Solvent polarity : Polar aprotic solvents (DMF) stabilize intermediates but may increase byproducts; ethanol balances yield and selectivity .
- Post-synthetic separation : Chiral HPLC or crystallization in n-hexane to isolate isomers .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
